(E)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
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Description
(E)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C20H26N2O2S and its molecular weight is 358.5. The purity is usually 95%.
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Biological Activity
The compound (E)-N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Molecular Structure
The molecular formula of the compound is C18H24N2O2S, with a molecular weight of approximately 332.5 g/mol. The structure features:
- Piperidine ring : Known for its pharmacological properties.
- Furan moiety : Contributes to the compound's reactivity and biological activity.
- Thiophene group : Enhances electronic properties and potential interactions in biological systems.
Table 1: Chemical Characteristics
Property | Value |
---|---|
Molecular Formula | C18H24N2O2S |
Molecular Weight | 332.5 g/mol |
CAS Number | 1235289-95-8 |
The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors.
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in cancer pathways, such as anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) .
- Receptor Modulation : It may interact with nicotinic acetylcholine receptors, enhancing activity at certain subtypes while exhibiting antagonistic effects on others .
Case Studies and Research Findings
Recent studies have highlighted several key findings regarding the compound's biological activities:
- Anticancer Activity : In vitro studies demonstrated that the compound inhibits the proliferation of cancer cell lines associated with ALK and EGFR pathways. The IC50 values indicate significant potency in inhibiting these targets .
- Antinociceptive Effects : In animal models, the compound exhibited pain-relieving properties without affecting motor coordination, suggesting its potential use in pain management therapies .
- Antimicrobial Properties : Preliminary tests indicate that the compound may possess antimicrobial activity against certain bacterial strains, although further studies are necessary to confirm these effects .
Table 2: Summary of Biological Activities
Activity Type | Observations |
---|---|
Anticancer | Inhibits ALK and EGFR pathways |
Antinociceptive | Significant pain relief in animal models |
Antimicrobial | Potential activity against specific bacteria |
Properties
IUPAC Name |
(E)-N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-15-12-18(16(2)24-15)14-22-9-7-17(8-10-22)13-21-20(23)6-5-19-4-3-11-25-19/h3-6,11-12,17H,7-10,13-14H2,1-2H3,(H,21,23)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJZVZJJURHCEO-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C=CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)/C=C/C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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